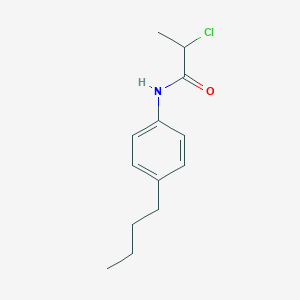

N-(4-butylphenyl)-2-chloropropanamide

描述

N-(4-Butylphenyl)-2-chloropropanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-chloropropanamide moiety. Such compounds are often synthesized via Schotten-Baumann or carbodiimide-mediated reactions, as seen in related amides .

属性

IUPAC Name |

N-(4-butylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSRJNOYDWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Halogenated Phenyl Groups

- N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8) Structure: Substitutes the butyl group with a bromine atom at the para position. However, the absence of the butyl group reduces steric bulk, which may affect receptor interactions . Applications: Likely used as a pharmaceutical intermediate due to halogenated aromaticity, which is common in bioactive molecules .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Combines an isobutylphenyl group (ibuprofen-derived) with a 3-chlorophenethyl amine.

- Properties : The isobutyl group contributes to anti-inflammatory activity (as in ibuprofen), while the chlorine atom enhances metabolic stability. NMR data confirm steric effects from the branched alkyl chain .

- Synthesis : Schotten-Baumann reaction under mild conditions, yielding high purity .

Amide Chain Variations

- N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4) Structure: Shorter acetamide chain (2 carbons) vs. propanamide (3 carbons). The chloroacetamide group is more electrophilic, increasing reactivity but possibly reducing stability .

N-(2-Benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7)

- Structure : Benzoyl substitution adds aromaticity and molecular weight (287.74 g/mol vs. ~240 g/mol for the target compound).

- Properties : Higher boiling point (503°C) and density (1.3 g/cm³) due to increased π-π stacking and molecular rigidity. The benzoyl group may improve UV absorption for analytical detection .

Functional Group Modifications

- N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide

- Structure : Hydroxyl group at the ortho position and dimethylpropanamide.

- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (PSA = 52.82 Ų) but reducing logP (3.68 vs. ~4.5 for butylphenyl analogs). This trade-off impacts bioavailability .

常见问题

Q. How can computational chemistry enhance the compound’s pharmacokinetic profile?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve solubility or reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。